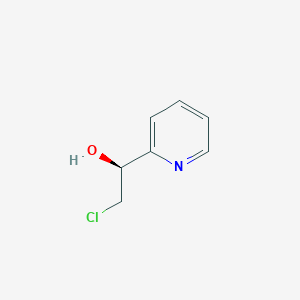

(1S)-2-chloro-1-pyridin-2-ylethanol

Beschreibung

Eigenschaften

Molekularformel |

C7H8ClNO |

|---|---|

Molekulargewicht |

157.60 g/mol |

IUPAC-Name |

(1S)-2-chloro-1-pyridin-2-ylethanol |

InChI |

InChI=1S/C7H8ClNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5H2/t7-/m1/s1 |

InChI-Schlüssel |

YHDIDLOCGVFSCB-SSDOTTSWSA-N |

Isomerische SMILES |

C1=CC=NC(=C1)[C@@H](CCl)O |

Kanonische SMILES |

C1=CC=NC(=C1)C(CCl)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Functional Group and Substituent Analysis

The following table highlights key structural and functional differences between (1S)-2-chloro-1-pyridin-2-ylethanol and related compounds:

Physicochemical Properties

- Solubility: Chlorinated derivatives (e.g., 2-chloro-1-phenylethanone) exhibit lower water solubility compared to hydroxyl- or amine-containing analogs. Dihydrochloride salts (e.g., compounds in and ) are highly water-soluble due to ionic character.

- Stability: The pyridine ring in (1S)-2-chloro-1-pyridin-2-ylethanol enhances thermal stability relative to aliphatic analogs. Ketones (e.g., 2-chloro-1-phenylethanone) are prone to oxidation under acidic conditions .

Pharmaceutical Relevance

- (1S)-2-Chloro-1-pyridin-2-ylethanol: Used in synthesizing chiral ligands for asymmetric hydrogenation, critical in producing enantiopure drugs .

- (2S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride: Demonstrated utility in metalloenzyme inhibition studies due to its metal-chelating pyridine moiety .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S)-2-chloro-1-pyridin-2-ylethanol with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reduction of a ketone precursor (e.g., 2-chloro-1-pyridin-2-ylethanone) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic reduction with alcohol dehydrogenases. Post-synthesis, chiral HPLC (e.g., using a Chiralpak AD-H column) or polarimetry should validate enantiopurity . For novel compounds, full characterization (¹H/¹³C NMR, HRMS) and comparison to literature optical rotations are essential .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Key properties include melting point (DSC), specific optical rotation (polarimetry), and solubility profiles (HPLC/UV-Vis). Thermodynamic data (e.g., boiling point, vapor pressure) can be cross-referenced with analogs like (S)-1-(2-Thienyl)-2-chloroethanol, though experimental validation via thermogravimetric analysis (TGA) is recommended for accuracy . Safety parameters (e.g., flash point) should align with structurally similar chlorinated alcohols .

Q. What safety precautions are critical when handling (1S)-2-chloro-1-pyridin-2-ylethanol?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and chemical goggles due to potential skin/eye irritation . Storage in inert atmospheres (argon) at 2–8°C minimizes decomposition. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?

- Methodological Answer : Discrepancies in enantiomeric excess (ee) may arise from solvent polarity or catalyst loading. Systematic studies comparing reaction conditions (e.g., THF vs. toluene) and kinetic resolution via chiral additives (e.g., (-)-sparteine) can isolate variables. X-ray crystallography of intermediates or Mosher ester derivatization provides definitive stereochemical confirmation .

Q. What computational strategies predict the reactivity of (1S)-2-chloro-1-pyridin-2-ylethanol in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to assess SN1/SN2 pathways. Solvent effects (PCM models) and pyridine ring electronic effects (NBO analysis) explain regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots corroborates computational findings .

Q. How do impurities in the starting material affect the compound’s biological activity in pharmacological studies?

- Methodological Answer : Trace pyridine derivatives (e.g., 1-(pyridin-2-yl)ethanamine) may act as competitive inhibitors. Purify starting materials via column chromatography (silica gel, ethyl acetate/hexane). Biological assays (e.g., enzyme inhibition IC₅₀) paired with LC-MS impurity profiling quantify structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?

- Methodological Answer : Stability studies under controlled pH (1–6) with HPLC monitoring identify decomposition products (e.g., pyridine-2-carbaldehyde). Accelerated aging tests (40°C/75% RH) combined with Arrhenius modeling predict shelf life. Conflicting reports may stem from residual moisture; Karl Fischer titration ensures anhydrous conditions during experiments .

Experimental Design Recommendations

- Reproducibility : Document reaction parameters (temperature, stirring rate) and equipment calibration (e.g., HPLC column lot numbers) .

- Controls : Include racemic controls in enantioselective syntheses and negative controls (solvent-only) in biological assays .

- Data Reporting : Use IUPAC nomenclature consistently and report ee values with confidence intervals (±2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.